molecular formula C19H20FN3O B2869932 4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide CAS No. 338410-88-1

4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide

Cat. No.: B2869932
CAS No.: 338410-88-1
M. Wt: 325.387
InChI Key: GKTZGFZFUFKXLJ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole-5-carboxylic acid, while reduction of the fluorine atom can result in the formation of a non-fluorinated analog.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for its potential biological activities and therapeutic applications.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. It could be evaluated for its efficacy in treating various diseases, such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide

  • 4-Fluoro-N-(2-methyl-1-(1H-benzimidazol-2-yl)propyl)benzenecarboxamide

  • 4-Fluoro-N-(2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl)benzenecarboxamide

Uniqueness

The uniqueness of 4-Fluoro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide lies in its specific structural features, such as the presence of the fluorine atom and the methyl groups on the benzimidazole ring

Properties

IUPAC Name

4-fluoro-N-[2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-11(2)17(23-19(24)13-5-7-14(20)8-6-13)18-21-15-9-4-12(3)10-16(15)22-18/h4-11,17H,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZGFZFUFKXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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